RNase L Activation: Actinopyrone C Exhibits Nanomolar Potency in a Cell-Free Translation Inhibition Assay
In a cell-free assay using mouse L cell extracts, Actinopyrone C activated RNase L, leading to a 50% inhibition of protein synthesis at a concentration (IC₅₀) of 2.30 nM [1]. This represents a potent activity in this specific biochemical context. While this data point is from a focused assay and direct comparator data for Actinopyrone A or B under identical conditions are not available in the same dataset, the sub-nanomolar potency provides a distinct, quantifiable activity profile for Actinopyrone C in the context of RNase L-mediated translation inhibition. This is a clear contrast to its weak antimicrobial profile [2] and suggests a specialized mechanism of action distinct from its class-level antibacterial effects.
| Evidence Dimension | RNase L-mediated inhibition of protein synthesis |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | Assay baseline: Protein synthesis in untreated mouse L cell extracts. No direct class comparator data available in this specific assay. |
| Quantified Difference | Achieves 50% inhibition at 2.30 nM concentration. |
| Conditions | Cell-free translation assay using mouse L cell extracts. Inhibition of protein synthesis was measured as a proxy for RNase L activation. |
Why This Matters
This identifies a potent, quantifiable biochemical activity (RNase L activation) for Actinopyrone C, which is distinct from its weak antibacterial profile and may guide research into its role in innate immunity or antiviral pathways.
- [1] BindingDB. BDBM50449769 / CHEMBL4161538. Affinity Data: IC50: 2.30 nM. Assay Description: Compound was tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. BindingDB Entry for Actinopyrone C. View Source
- [2] Yano K, Yokoi K, Sato J, Oono J, Kouda T, Ogawa Y, Nakashima T. Actinopyrones A, B and C, new physiologically active substances. I. Producing organism, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1986 Jan;39(1):32-7. doi: 10.7164/antibiotics.39.32. PMID: 3753969. View Source
